3-azido-1,1-difluorocyclobutane
CAS No.: 2243345-23-3
Cat. No.: VC11624198
Molecular Formula: C4H5F2N3
Molecular Weight: 133.1
Purity: 93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243345-23-3 |
|---|---|
| Molecular Formula | C4H5F2N3 |
| Molecular Weight | 133.1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Azido-1,1-difluorocyclobutane features a cyclobutane backbone substituted with two fluorine atoms at the 1-position and an azide (-N₃) group at the 3-position. The molecule’s IUPAC name, 3-azido-1,1-difluorocyclobutane, reflects this substitution pattern. Its molecular formula is C₄H₅F₂N₃, with a molecular weight of 133.10 g/mol. The cyclobutane ring introduces significant steric strain, which influences its reactivity and stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅F₂N₃ |
| Molecular Weight | 133.10 g/mol |
| IUPAC Name | 3-azido-1,1-difluorocyclobutane |
| Canonical SMILES | C1C(CC1(F)F)N=[N+]=[N-] |
| InChI Key | HHRUPMNOQOQREU-UHFFFAOYSA-N |
| PubChem CID | 138975775 |
The azide group’s linear geometry and high energy content make it a reactive site for cycloaddition reactions, while the fluorine atoms enhance electronegativity and metabolic stability .
Synthesis and Manufacturing
Synthetic Pathways
| Method | Key Steps | Yield & Efficiency |
|---|---|---|
| Nucleophilic Substitution | Halogenation → Azide displacement | Moderate (50–70%) |
| One-Pot Cyclopropanation | Diazo compound cyclization → Difluorocarbene insertion | High (80–90%) |
Challenges and Optimizations
The steric strain of the cyclobutane ring complicates synthetic efforts, often leading to side reactions such as ring-opening or decomposition. Catalytic methods using dirhodium tetracarboxylates have proven effective in stabilizing intermediates and improving yields . Additionally, low-temperature conditions (-78°C) are frequently employed to mitigate thermal degradation.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is contingent on storage conditions, with recommendations for refrigeration (2–8°C) under inert atmospheres. The azide group poses explosion risks under mechanical shock or elevated temperatures, necessitating careful handling.
Spectroscopic Data
While experimental spectra are scarce, computational predictions suggest characteristic signals:
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¹⁹F NMR: Two distinct fluorine resonances near -120 ppm (CF₂ group).
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Mass Spectrometry: Molecular ion peak at m/z 133.10 (M⁺).
Applications in Scientific Research
Organic Synthesis
The azide group enables click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages. This reactivity is leveraged to construct complex architectures, such as dendrimers and polymer networks . For instance, 3-azido-1,1-difluorocyclobutane could serve as a cross-linker in fluorinated polymers, enhancing thermal and chemical resistance.
Medicinal Chemistry
Fluorine atoms improve pharmacokinetic properties by increasing lipid solubility and bioavailability. Although direct biological studies on this compound are lacking, structurally related difluorocyclobutanes exhibit promise as protease inhibitors and receptor antagonists. The azide group further allows bioconjugation to targeting moieties (e.g., antibodies) for drug delivery systems .
Materials Science
The compound’s rigid cyclobutane core and fluorine content make it a candidate for advanced materials. Potential applications include:
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Liquid Crystals: Fluorinated cyclobutanes enhance anisotropic properties.
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Energetic Materials: The azide group contributes to high energy density, albeit with stability challenges.
Research Gaps and Future Directions
Current literature on 3-azido-1,1-difluorocyclobutane is sparse, with most data extrapolated from analogous compounds. Priority research areas include:
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Synthetic Scalability: Developing gram-scale routes with improved safety profiles.
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Stability Studies: Investigating decomposition pathways under physiological conditions.
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Biological Screening: Evaluating toxicity and therapeutic potential in vitro.
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Materials Innovation: Incorporating the compound into fluoropolymer matrices for aerospace or electronics .
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